molecular formula C24H19NO5 B2622477 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ CAS No. 1341714-70-2

4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+

Cat. No.: B2622477
CAS No.: 1341714-70-2
M. Wt: 401.418
InChI Key: FILOMFPVLURQOC-UHFFFAOYSA-N
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Description

4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its applications in organic synthesis, particularly in the field of peptide chemistry, where the Fmoc group is used to protect amine functionalities during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through a condensation reaction between an amine and a phenol derivative under acidic or basic conditions.

    Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). This step is crucial for protecting the amine group during subsequent synthetic steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ undergoes several types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the Fmoc group.

    Oxidation and Reduction: The benzoxazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.

Common Reagents and Conditions

    Fmoc-Cl: Used for introducing the Fmoc group.

    Triethylamine (TEA): Acts as a base in the protection step.

    Piperidine: Commonly used for deprotection of the Fmoc group.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

    Fmoc-Protected Amines: Resulting from the protection of amine groups.

    Deprotected Amines: Obtained after the removal of the Fmoc group.

    Oxidized and Reduced Derivatives: Depending on the specific reactions performed on the benzoxazine ring.

Scientific Research Applications

4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ is widely used in various fields of scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in peptide synthesis where the Fmoc group protects amine functionalities.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions, where protected amino acids are required.

    Medicine: It has applications in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Used in the production of specialty chemicals and materials, where precise control over functional group protection is necessary.

Mechanism of Action

The primary mechanism of action for 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ involves the protection of amine groups through the formation of a stable Fmoc-protected intermediate. This protection is crucial during multi-step organic synthesis to prevent unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the controlled release of the free amine group.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-L-Cysteine: Used for introducing thiol groups in peptides.

    Fmoc-L-Lysine: Utilized for synthesizing peptides with lysine residues.

Uniqueness

4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ is unique due to its benzoxazine ring structure, which imparts distinct electronic properties and reactivity compared to other Fmoc-protected compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules where specific reactivity is required.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c26-23(27)22-13-25(20-11-5-6-12-21(20)30-22)24(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,22H,13-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILOMFPVLURQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341714-70-2
Record name 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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